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Compound of Interest

Compound Name: 2-Bromo-6-nitrobenzaldehyde

Cat. No.: B112248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-6-nitrobenzaldehyde, a key intermediate in various synthetic pathways. Due to the

limited availability of public experimental spectra for this specific compound, this guide presents

predicted spectroscopic data based on established principles and data from structurally similar

molecules. It also outlines detailed, standardized experimental protocols for acquiring Nuclear

Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass

Spectrometry (MS) data, which can be applied to this and similar compounds.

Core Spectroscopic Data
The following sections summarize the predicted spectroscopic data for 2-Bromo-6-
nitrobenzaldehyde. These values are estimated based on the analysis of related compounds

such as 2-bromobenzaldehyde and 2-nitrobenzaldehyde and the known effects of bromo and

nitro substituents on a benzaldehyde scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Data for 2-Bromo-6-nitrobenzaldehyde
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.3 Singlet 1H
Aldehyde proton (-

CHO)

~8.2 - 8.4 Doublet 1H Aromatic proton

~8.0 - 8.2 Doublet 1H Aromatic proton

~7.8 - 8.0 Triplet 1H Aromatic proton

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-6-nitrobenzaldehyde

Chemical Shift (δ) ppm Assignment

~188 Aldehyde Carbonyl (C=O)

~150 Aromatic Carbon (C-NO₂)

~135 Aromatic Carbon

~133 Aromatic Carbon

~130 Aromatic Carbon

~128 Aromatic Carbon (C-Br)

~125 Aromatic Carbon

Solvent: CDCl₃

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 2-Bromo-6-nitrobenzaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

~2850, ~2750 Weak
Aldehyde C-H stretch (Fermi

doublet)

~1710 - 1690 Strong Aldehyde C=O stretch

~1600, ~1475 Medium-Strong Aromatic C=C stretches

~1530, ~1350 Strong
Asymmetric and symmetric

NO₂ stretches

~1200 Medium C-N stretch

~800 - 700 Strong
C-Br stretch and C-H out-of-

plane bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.

Table 4: Predicted Mass Spectrometry Data for 2-Bromo-6-nitrobenzaldehyde

m/z Interpretation

229/231
Molecular ion peak [M]⁺ and [M+2]⁺ due to

bromine isotopes (⁷⁹Br and ⁸¹Br)

200/202 [M-CHO]⁺

183/185 [M-NO₂]⁺

154 [M-Br]⁺

104 [C₇H₄O]⁺

76 [C₆H₄]⁺

Ionization method: Electron Ionization (EI)
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Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 10-20 mg of 2-Bromo-6-nitrobenzaldehyde for ¹H NMR (20-50 mg for

¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃

or DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Cap the NMR tube and gently invert to ensure the sample is fully dissolved and the

solution is homogeneous.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity across the sample.

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of

scans (typically 8-16) should be co-added to achieve a good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be

necessary due to the low natural abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal as a reference.
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Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

FTIR Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)

Instrument Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background

spectrum of the empty ATR accessory.

Sample Application:

Place a small amount of solid 2-Bromo-6-nitrobenzaldehyde onto the ATR crystal.

Apply pressure using the built-in clamp to ensure good contact between the sample and

the crystal surface.

Data Acquisition:

Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to generate the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solid samples or after separation by gas chromatography (GC-MS).

The sample is vaporized in the ion source.
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Ionization:

The vaporized sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis:

The resulting positively charged ions are accelerated and separated based on their mass-

to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection and Data Processing:

A detector records the abundance of ions at each m/z value.

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion

fragment.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Bromo-6-nitrobenzaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b112248?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Structural Elucidation

2-Bromo-6-nitrobenzaldehyde

Dissolution in
Deuterated Solvent

(for NMR)

Solid Sample
(for IR and MS)

NMR Spectroscopy
(¹H and ¹³C) FTIR Spectroscopy Mass Spectrometry

NMR Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Functional Groups)

Mass Spectrum
(Molecular Weight, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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